molecular formula C12H18O3 B13610670 4-(2,5-Dimethoxyphenyl)butan-2-ol

4-(2,5-Dimethoxyphenyl)butan-2-ol

Cat. No.: B13610670
M. Wt: 210.27 g/mol
InChI Key: VZOMIDNSZHBTQH-UHFFFAOYSA-N
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Description

4-(2,5-Dimethoxyphenyl)butan-2-ol is an organic compound with the molecular formula C12H18O3 It is a derivative of phenylbutanol, featuring two methoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dimethoxyphenyl)butan-2-ol typically involves the reaction of 2,5-dimethoxybenzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions often include:

    Solvent: Anhydrous ether or tetrahydrofuran (THF)

    Temperature: Reflux conditions

    Reagents: Grignard reagent (e.g., butylmagnesium bromide), reducing agent (e.g., lithium aluminum hydride)

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dimethoxyphenyl)butan-2-ol undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Further reduction to alkanes using strong reducing agents.

    Substitution: Nucleophilic substitution reactions at the benzylic position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: N-bromosuccinimide (NBS) for bromination at the benzylic position.

Major Products

    Oxidation: 4-(2,5-Dimethoxyphenyl)butan-2-one

    Reduction: 4-(2,5-Dimethoxyphenyl)butane

    Substitution: 4-(2,5-Dimethoxyphenyl)-2-bromobutane

Scientific Research Applications

4-(2,5-Dimethoxyphenyl)butan-2-ol has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The exact mechanism of action for 4-(2,5-Dimethoxyphenyl)butan-2-ol is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate its precise mode of action.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,5-Dimethoxyphenyl)butyric acid
  • 4-(2,5-Dimethoxyphenyl)butan-2-one
  • 4-(2,5-Dimethoxyphenyl)butane

Properties

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

4-(2,5-dimethoxyphenyl)butan-2-ol

InChI

InChI=1S/C12H18O3/c1-9(13)4-5-10-8-11(14-2)6-7-12(10)15-3/h6-9,13H,4-5H2,1-3H3

InChI Key

VZOMIDNSZHBTQH-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=C(C=CC(=C1)OC)OC)O

Origin of Product

United States

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